molecular formula C10H11NS B1521107 2,4,5-Trimethylbenzo[d]thiazole CAS No. 401936-07-0

2,4,5-Trimethylbenzo[d]thiazole

Cat. No. B1521107
CAS RN: 401936-07-0
M. Wt: 177.27 g/mol
InChI Key: XUKYAGRJUUZOCZ-UHFFFAOYSA-N
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Description

“2,4,5-Trimethylbenzo[d]thiazole” is a heterocyclic organic compound with the molecular formula C10H11NS. It is a derivative of thiazole, a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug–target protein interaction .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

Research on derivatives of thiazole compounds, such as 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, has shown promising anticancer properties. These compounds have been evaluated for their ability to inhibit tubulin polymerization, induce apoptosis through the mitochondrial pathway, and show potential antivascular activity by inhibiting endothelial cell migration and capillary-like tube formation at noncytotoxic concentrations. This suggests that thiazole derivatives could be effective in targeting cancer cells and disrupting tumor vasculature, making them potential candidates for anticancer therapy (Romagnoli et al., 2012).

Antimicrobial and Antifungal Activities

Thiazole derivatives, specifically biologically important benzothiazoles like 2-(2,4,6-trimethylbenzylthio)benzo[d]thiazole, have been synthesized and characterized, showing significant antimicrobial and antifungal activities. These compounds were able to inhibit bacterial strains such as Bacillus subtilis and Staphylococcus aureus, as well as the fungal strain Aspergillus niger, highlighting their potential as antimicrobial and antifungal agents (Daisy et al., 2020).

Synthetic and Chemical Importance

Thiazole and its derivatives, including benzothiazole, play a critical role in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiretroviral, and anticancer effects. The chemistry of thiazole derivatives has been significantly developed, leading to their application in various domains such as vulcanizing accelerators and photographic sensitizers. This underlines the versatility and importance of thiazole derivatives in both synthetic and applied chemistry (Chhabria et al., 2016).

Electrochemical and Photophysical Properties

Thiazole derivatives, particularly those incorporating the thiazolothiazole heterocycle, exhibit strong blue fluorescence and distinctive reversible electrochromic properties. These materials demonstrate high quantum yields and long-lived fluorescence lifetimes, making them suitable for applications in optoelectronics, electron transfer sensing, and photochemical applications. Their electrochromic properties, combined with strong fluorescent emission, offer potential for multifunctional use in various technological applications (Woodward et al., 2017).

Drug Development and Treatment of Trypanosomatidic Infections

2-Amino-benzo[d]thiazole has been identified as a promising scaffold for developing pteridine reductase-1 (PTR1) inhibitors with potent anti-trypanosomatidic activity. This research has led to the identification of compounds with low micromolar activity against Trypanosoma brucei, showcasing the potential of benzothiazoles in treating diseases caused by trypanosomatidic infections. These findings highlight the therapeutic importance of thiazole derivatives in the realm of infectious disease treatment (Linciano et al., 2019).

Safety and Hazards

“2,4,5-Trimethylbenzo[d]thiazole” is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and other ignition sources, keeping the container tightly closed, using explosion-proof electrical, lighting, ventilating equipment, and using only non-sparking tools .

Future Directions

Thiazoles are important pharmacophores in many compounds used against several tropical infectious diseases . The design and structure–activity relationship of bioactive molecules are areas of ongoing research . The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described .

Biochemical Analysis

Biochemical Properties

2,4,5-Trimethylbenzo[d]thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell function . Additionally, it may influence cell proliferation and apoptosis, depending on the cellular context.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to receptors or enzymes, leading to changes in their activity. For instance, this compound may inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cell health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity. At higher doses, toxic or adverse effects can occur. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects and dose-response relationships are critical for understanding the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its metabolism and conversion into different metabolites. These metabolic processes can affect the compound’s bioavailability and activity within the body . Additionally, this compound may influence metabolic flux and alter levels of specific metabolites, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular distribution is essential for elucidating its precise biochemical roles.

properties

IUPAC Name

2,4,5-trimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-6-4-5-9-10(7(6)2)11-8(3)12-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKYAGRJUUZOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663245
Record name 2,4,5-Trimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

401936-07-0
Record name 2,4,5-Trimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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